molecular formula C11H11ClN2O B1597549 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 321538-17-4

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No. B1597549
M. Wt: 222.67 g/mol
InChI Key: TXVJEOGFQJOJGG-UHFFFAOYSA-N
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Description

“(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C12H13ClN2O. It has an average mass of 236.697 Da and a monoisotopic mass of 236.071640 Da .


Molecular Structure Analysis

The molecular structure of “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

“(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol” has a density of 1.3±0.1 g/cm3, a boiling point of 388.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. It also has an enthalpy of vaporization of 67.3±3.0 kJ/mol and a flash point of 189.0±27.9 °C .

Scientific Research Applications

Ultrasonic Promoted Synthesis

Ultrasonics has been utilized to synthesize 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, demonstrating advantages such as simple work-up, shorter reaction times, and good yields. This method underlines the compound's potential in creating heterocyclic compounds with improved efficiency and yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Biological Activity of Derivatives

Research into comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized using methanol, revealed a synergistic effect in bioassays when mixed with Temobel, suggesting potential for enhanced chemotherapy treatments (Kletskov, Potkin, Kolesnik, Petkevich, Kvachonak, Dosina, Loiko, Larchenko, Pashkevich, & Kulchitsky, 2018).

Fiber-optic Fluorosensing

A novel approach for the reversible fiber-optic quantification of lower alcohols, utilizing highly fluorescent dyes, was demonstrated. This application highlights the compound's relevance in developing sensitive and selective sensors for methanol and ethanol detection in nonhydroxylic media (Orellana, Gomez-Carneros, Dios, García-Martínez, & Moreno-Bondi, 1995).

Crystal Structure Analysis

The crystal structure of a related Schiff base molecule was determined, providing insights into its molecular geometry and potential for forming stable complexes, crucial for understanding the compound's interactions and reactivity (Qiu, 2009).

Isomorphous Structures and Tautomeric Transformations

Studies on isomorphous structures and tautomeric transformations offer insights into the chemical behavior of pyrazole derivatives, critical for developing new pharmaceuticals and materials with tailored properties (Chmutova, Kataeva, Ahlbrecht, Kurbangalieva, Movchan, Lenstra, Geise, & Litvinov, 2001).

properties

IUPAC Name

(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVJEOGFQJOJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377069
Record name (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol

CAS RN

321538-17-4
Record name (5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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